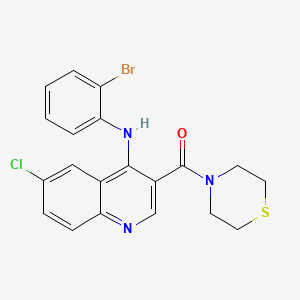

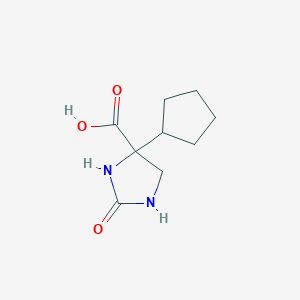

![molecular formula C24H23N3O4S B2489572 methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886955-86-8](/img/structure/B2489572.png)

methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including acyl chloride methods for monoamide isomers and reactions between different chemical groups to form ester and amide functionalities. For example, Kadir et al. (2017) detailed the synthesis and characterization of monoamide compounds through reactions between carboxylic acid and amino-N-methylpyridine using acyl chloride reaction, providing insights into the synthetic pathways that might be relevant to our target compound (Kadir, Mansor, & Osman, 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, demonstrating the importance of molecular geometry, hydrogen bonding, and stereochemistry in defining their properties. For instance, Çolak et al. (2021) characterized the crystal and molecular structure of a related compound, highlighting the significance of intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

Chemical reactions, including Suzuki-Miyaura cross-coupling and reactions involving acyl chloride methods, play a crucial role in the synthesis of these compounds. The reactivity and functional group transformations are key to understanding the compound's chemical behavior and potential applications. Studies such as those by Silva et al. (2021) explore the antitumor potential of similar compounds, indicating the relevance of chemical reactivity to biological activity (Silva, Rebelo, Rodrigues, Xavier, Vasconcelos, & Queiroz, 2021).

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Cardiovascular Applications

Compounds with structures similar to the mentioned chemical have been synthesized as part of research programs targeting novel molecules with potential anti-inflammatory properties. For instance, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has been studied for its anti-inflammatory activity, suggesting that derivatives of thieno[2,3-c]pyridine might also exhibit such biological activities (Moloney, 2001).

Synthesis and Chemical Reactivity

Research on the synthesis and reactivity of related compounds, such as the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, highlights the versatility of pyridine and thieno[2,3-c]pyridine derivatives in chemical synthesis. This demonstrates the compound's potential for creating a variety of structurally diverse and functionally rich molecules (Zhu et al., 2003).

Antihypertensive and Vasodilator Effects

Studies on dihydropyridines and thienopyridines have shown that these compounds can have significant antihypertensive and vasodilator effects. Such research indicates that derivatives of thieno[2,3-c]pyridine may hold potential for the development of new cardiovascular drugs (Adachi et al., 1988).

Antitumor Activity

Functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumoral potential against triple-negative breast cancer cell lines. This suggests that the structural framework of thieno[2,3-c]pyridine derivatives could be beneficial in the search for new antitumor agents (Silva et al., 2021).

Eigenschaften

IUPAC Name |

methyl 3-(methylcarbamoyl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-25-22(29)20-18-12-13-27(24(30)31-2)14-19(18)32-23(20)26-21(28)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJFYMHQUCVYCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

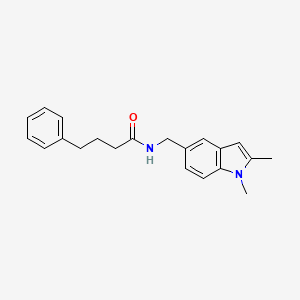

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

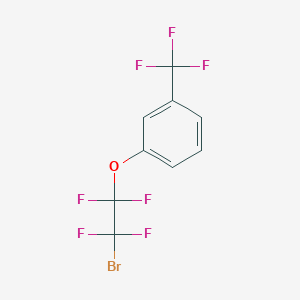

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

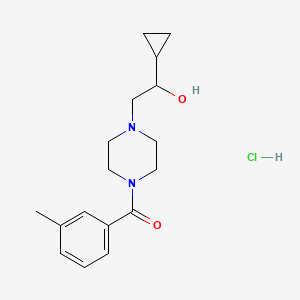

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)